Chemical properties of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid
Chemical properties of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid
An In-Depth Technical Guide to the Chemical Properties of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid, a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Benzofuran derivatives are known to form the core scaffold of numerous biologically active molecules.[1][2][3] The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This document, intended for researchers, scientists, and drug development professionals, details the compound's molecular structure, physicochemical properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential applications. The insights provided are grounded in established chemical principles and data from analogous structures, offering a predictive framework for utilizing this compound in research and development.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its precise molecular structure and key identifiers. The title compound belongs to the arylalkanoic acid class, specifically a derivative of benzofuran, a bicyclic system composed of a fused benzene and furan ring.[2]
Chemical Structure
The structure consists of a 1-benzofuran core, functionalized with an acetic acid moiety at the C3 position and two fluorine atoms at the C6 and C7 positions of the benzene ring.
Caption: Molecular structure of the title compound.
Nomenclature and Identifiers
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IUPAC Name: 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid
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Molecular Formula: C₁₀H₆F₂O₃
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Molecular Weight: 212.15 g/mol
Rationale for the Difluoro-Substitution Pattern
The inclusion of fluorine in drug candidates is a cornerstone of modern medicinal chemistry. The 6,7-difluoro pattern is particularly strategic for several reasons:
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Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes at those positions, potentially increasing the compound's half-life.
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Modulation of Acidity: The two strongly electron-withdrawing fluorine atoms will lower the pKa of the carboxylic acid group compared to its non-fluorinated analog, making it a stronger acid. This can impact solubility and receptor binding interactions.
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Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and selectivity.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both laboratory and biological systems. While experimental data for this specific molecule is scarce, we can predict its properties based on its structural components and data from similar compounds.
Summary of Properties
| Property | Predicted Value / Observation | Rationale |
| Physical Form | White to off-white solid | Based on analogous benzofuran acetic acids.[5] |
| Melting Point | >150 °C | Aromatic carboxylic acids are typically high-melting solids due to strong intermolecular hydrogen bonding and crystal packing.[5][6] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water; soluble in aqueous base. | The molecule has both a nonpolar difluorobenzofuran core and a polar carboxylic acid group. Deprotonation in base forms a carboxylate salt, increasing aqueous solubility. |
| pKa | ~3.5 - 4.0 | The parent 2-(1-benzofuran-3-yl)acetic acid has a pKa around 4.5. The electron-withdrawing fluorine atoms are expected to stabilize the carboxylate anion, lowering the pKa. |
| LogP | ~2.0 - 2.5 | The fluorination increases lipophilicity compared to the parent benzofuran, but the carboxylic acid group maintains a degree of hydrophilicity. |
Crystallography and Solid-State Properties
Based on extensive studies of similar carboxylic acids, it is highly probable that 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid crystallizes to form centrosymmetric dimers in the solid state.[5][6][7] This structure is mediated by strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. These dimer units are then further organized into a stable crystal lattice through weaker interactions like C-H···π stacking.[5][7]
Synthesis and Purification
The construction of the benzofuran-3-acetic acid scaffold can be achieved through several established synthetic strategies. A versatile and efficient approach is the three-component condensation reaction.[8][9]
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to 3,4-difluorophenol, an arylglyoxal, and Meldrum's acid as plausible starting materials for a convergent synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: Multicomponent Condensation
This protocol is adapted from established methods for synthesizing substituted benzofuran acetic acids.[8][9]
Step 1: Condensation
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To a solution of 3,4-difluorophenol (1.0 eq) in acetonitrile (MeCN), add glyoxylic acid (1.2 eq) and Meldrum's acid (1.2 eq).
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Add a catalytic amount of a base, such as triethylamine (Et₃N, 0.1 eq), to the mixture.
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Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: This step forms the key C-C bonds and sets up the precursor for cyclization. The mild conditions prevent unwanted side reactions.
Step 2: Cyclization and Hydrolysis
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Once the initial condensation is complete, add a mixture of concentrated hydrochloric acid (HCl) and acetic acid (AcOH) (e.g., 1:2 v/v) to the reaction vessel.
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Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours. Causality: The strong acid catalyzes the intramolecular cyclization (Friedel-Crafts type reaction) onto the electron-rich phenol ring, forming the furan ring. Simultaneously, the Meldrum's acid adduct is hydrolyzed and decarboxylated to yield the final acetic acid moiety.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
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The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
Purification and Characterization Workflow
A self-validating workflow ensures the final compound meets the required purity standards for subsequent applications.
Caption: Post-synthesis purification and validation workflow.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The following are predicted spectra based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~12.5 ppm (s, 1H): The carboxylic acid proton, typically a broad singlet.
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δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzofuran ring. The exact shifts and splitting will be complex due to H-F coupling.
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δ ~7.4 ppm (s, 1H): The proton at the C2 position of the furan ring.
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δ ~3.8 ppm (s, 2H): The methylene (CH₂) protons of the acetic acid side chain.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
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δ ~172 ppm: Carboxylic acid carbonyl carbon (C=O).
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δ ~140-155 ppm (d, J_CF): Aromatic carbons directly bonded to fluorine (C6 and C7). These will appear as doublets due to one-bond C-F coupling.
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δ ~105-145 ppm: Remaining aromatic and furan ring carbons.
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δ ~30 ppm: Methylene carbon (CH₂).
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
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Two distinct signals are expected in the typical aromatic fluorine region, each likely appearing as a doublet due to coupling with the adjacent fluorine and further coupling to nearby protons.
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Mass Spectrometry (MS)
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High-Resolution MS (ESI-TOF): This technique would be used for exact mass determination.
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[M-H]⁻ (Negative Ion Mode): Calculated m/z: 211.0212. This is often the most intense peak for carboxylic acids.
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[M+H]⁺ (Positive Ion Mode): Calculated m/z: 213.0358.
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Infrared (IR) Spectroscopy
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~3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
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~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.
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~1200-1100 cm⁻¹ (strong): C-F stretches.
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~1250-1000 cm⁻¹: C-O-C stretches of the furan ether linkage.
Chemical Reactivity and Stability
The reactivity of the molecule is governed by its two primary functional regions: the carboxylic acid group and the difluorobenzofuran ring.
Reactivity of the Carboxylic Acid Group
The acetic acid moiety is a versatile handle for further chemical elaboration, primarily through amide bond formation, which is critical for creating libraries of potential drug candidates.
Example: Amide Coupling A standard protocol involves activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by the addition of a primary or secondary amine.
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Dissolve 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF).
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Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
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Stir for 15-30 minutes at room temperature to form the activated ester.
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Add the desired amine (R-NH₂, 1.2 eq) and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
Reactivity of the Benzofuran Core
The benzofuran ring is electron-rich and can undergo electrophilic aromatic substitution. However, the two fluorine atoms are strongly deactivating, making the ring less reactive than the parent benzofuran. Substitution, if forced, would likely occur at the C4 or C5 positions, directed by the ortho/para-directing ether oxygen, though the electronics are complex.
Stability and Storage
The compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.[4][10]
Biological Context and Potential Applications
The true value of a molecule like 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid lies in its potential use in drug discovery and materials science.
The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus is a "privileged scaffold," appearing in numerous compounds with a vast array of biological activities, including:
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Antimicrobial and Antifungal[2]
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Anti-inflammatory and Analgesic[6]
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Anticancer and Antiviral[3]
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Anticonvulsant and Antidepressant[2]
Prominent drugs containing a benzofuran motif include Amiodarone (an antiarrhythmic agent) and Griseofulvin (an antifungal).[3]
Potential Research Applications
Given its structure, this compound is an ideal candidate for several research applications:
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Fragment-Based Drug Discovery (FBDD): As a relatively small, functionalized molecule, it can be used in screening campaigns against protein targets. A bromo-substituted benzofuran acetic acid, for instance, was identified as a hit against the bacterial enzyme DsbA.
-
Medicinal Chemistry Building Block: The carboxylic acid handle allows for its easy incorporation into larger molecules, serving as a key intermediate for generating libraries of novel compounds for high-throughput screening.
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Materials Science: Benzofuran derivatives are also explored for their applications in organic light-emitting diodes (OLEDs) and other electronic materials.[9]
References
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Choi, H. D., Seo, P. J., You, H., & Lee, K. J. (2008). 2-(6,7-Dimethyl-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1688. Retrieved from [Link]
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Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Asian Journal of Pharmaceutical and Clinical Research, 8(3), 50-60. Retrieved from [Link]
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Chekmarev, P., Khazhieva, A., & Balandina, A. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1357. Retrieved from [Link]
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Choi, H. D., Seo, P. J., You, H., & Lee, K. J. (2008). 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1688. Retrieved from [Link]
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American Elements. (n.d.). Benzofurans. Retrieved from [Link]
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Nangare, A. K., et al. (2015). A REVIEW ON SYNTHESIS AND APPLICATIONS OF BENZOFURAN. World Journal of Pharmaceutical Research, 4(7), 1734-1746. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4,6-difluoro-1-benzofuran-3-yl)acetic acid. Retrieved from [Link]
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Ramprasad, B., Basanagouda, M., & Kulkarni, M. V. (2016). 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid. IUCrData, 1(7), x161032. Retrieved from [Link]
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Soni, R., & Seth, C. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Scholars Academic Journal of Pharmacy, 5(9), 350-357. Retrieved from [Link]
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